molecular formula C22H24N4O2S B15079213 3-Methyl-8-(naphthalen-1-ylmethylsulfanyl)-7-pentylpurine-2,6-dione

3-Methyl-8-(naphthalen-1-ylmethylsulfanyl)-7-pentylpurine-2,6-dione

Cat. No.: B15079213
M. Wt: 408.5 g/mol
InChI Key: VBPPDTYTZAHNRV-UHFFFAOYSA-N
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Description

3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a naphthylmethylthio group, a pentyl chain, and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a naphthylmethylthio group under basic conditions, followed by the introduction of a pentyl chain through a nucleophilic substitution reaction. The final step often involves the methylation of the purine core to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the naphthylmethylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    7-BENZYL-3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound has a similar structure but with a benzyl group instead of a pentyl chain.

    1,2,4-TRIAZOLO [3,4-B] [1,3,4]THIADIAZINE: A heterocyclic compound with similar pharmacological activities.

Uniqueness

3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine core with a naphthylmethylthio group and a pentyl chain makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

3-methyl-8-(naphthalen-1-ylmethylsulfanyl)-7-pentylpurine-2,6-dione

InChI

InChI=1S/C22H24N4O2S/c1-3-4-7-13-26-18-19(25(2)21(28)24-20(18)27)23-22(26)29-14-16-11-8-10-15-9-5-6-12-17(15)16/h5-6,8-12H,3-4,7,13-14H2,1-2H3,(H,24,27,28)

InChI Key

VBPPDTYTZAHNRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(N=C1SCC3=CC=CC4=CC=CC=C43)N(C(=O)NC2=O)C

Origin of Product

United States

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